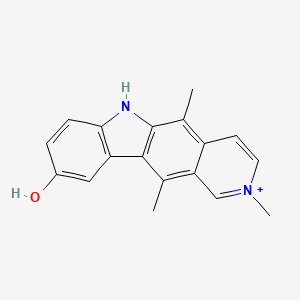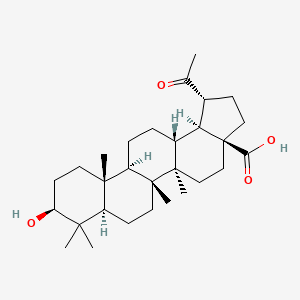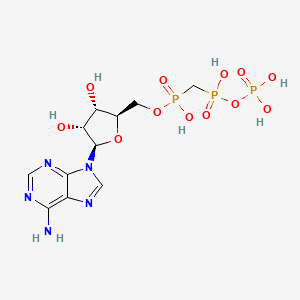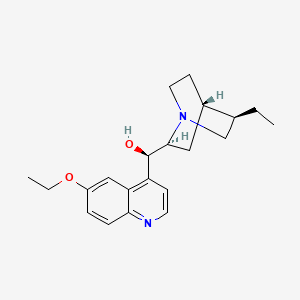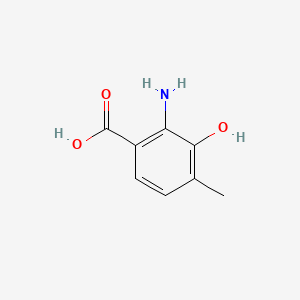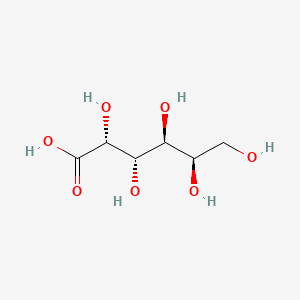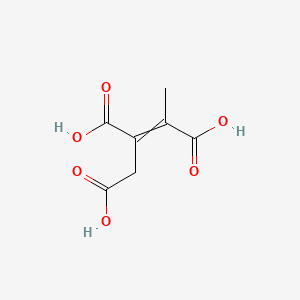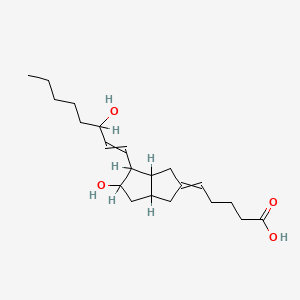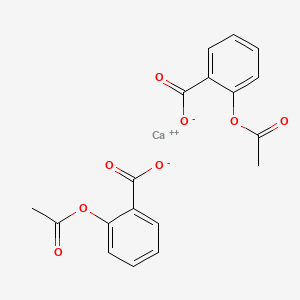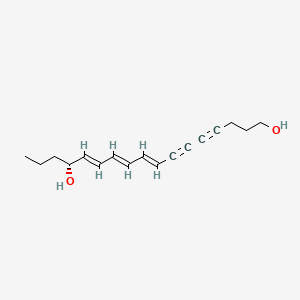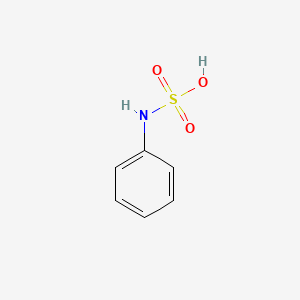![molecular formula C19H14O2 B1197561 [4-(4-Hydroxyphenyl)phenyl]-phenylmethanone CAS No. 5623-46-1](/img/structure/B1197561.png)
[4-(4-Hydroxyphenyl)phenyl]-phenylmethanone
Vue d'ensemble
Description
[4-(4-hydroxyphenyl)phenyl]-phenylmethanone is a member of benzophenones.
Applications De Recherche Scientifique
Bioisostere Development
[4-(4-Hydroxyphenyl)phenyl]-phenylmethanone and its derivatives have been explored as bioisosteres for various pharmacological targets. For instance, [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone was synthesized as a potent in vitro inhibitor of aldose reductase, showcasing its potential in managing diabetes complications through inhibitory action on aldose reductase and glycation processes (Nicolaou, Zika, & Demopoulos, 2004). This compound demonstrated substantial activity in experimental glycation models relevant to diabetes mellitus, suggesting a valuable lead structure for further drug development.
Crystal Structure Analysis
Synthetic methodologies for derivatives of [4-(4-Hydroxyphenyl)phenyl]-phenylmethanone have facilitated structural and crystallographic studies. For example, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone led to the determination of its crystal structure, providing insights into the molecular configuration and potential interactions relevant to material science and molecular design (Kuang Xin-mou, 2009).
Antimicrobial Activity
Research into the antimicrobial properties of compounds related to [4-(4-Hydroxyphenyl)phenyl]-phenylmethanone has yielded promising results. Novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives showed significant antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis, indicating their potential as therapeutic agents for tuberculosis (Ali & Yar, 2007).
Chemical Synthesis and Characterization
The development of synthetic routes for [4-(4-Hydroxyphenyl)phenyl]-phenylmethanone and its analogs has been a focus of research, aiming to facilitate the generation of biologically active compounds. A novel synthesis approach was developed for 4-(3-methyl-1H-indol-2yl)phenylmethanone, highlighting efficient methods for producing compounds with potential therapeutic applications (Harindran Suhana & S. Rajeswari, 2017).
Propriétés
Numéro CAS |
5623-46-1 |
|---|---|
Nom du produit |
[4-(4-Hydroxyphenyl)phenyl]-phenylmethanone |
Formule moléculaire |
C19H14O2 |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
[4-(4-hydroxyphenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H14O2/c20-18-12-10-15(11-13-18)14-6-8-17(9-7-14)19(21)16-4-2-1-3-5-16/h1-13,20H |
Clé InChI |
IURCXIQRULDEEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O |
Autres numéros CAS |
5623-46-1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-Methoxyanilino)-4-thiazolyl]phenol](/img/structure/B1197478.png)

